BenchChemオンラインストアへようこそ!

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide

Antimicrobial synthesis CDI-mediated coupling Reaction stoichiometry

Source 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide (676120-26-6)—the essential nucleophilic building block per US Patent 12,180,204 for novel 1,3,4-oxadiazol-2-ylthio-acetoxy-acetimidamide antimicrobials. This benzothiazole-amidoxime hybrid with direct C-C linkage provides unique metal-chelating and enzyme-inhibitory properties unavailable in S-linked analogs or standalone amidoximes. Its MW 207.25, LogP 1.5, and rigid 1-carbon linker serve as a minimal pharmacophore for fragment-based HDAC inhibitor design and a dual AChE-binding/chelating warhead for Alzheimer's MTDLs. Available at 98% purity.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
Cat. No. B7988816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=NO)N
InChIInChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12)
InChIKeyYKIOTVXPLPMYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide: A Benzothiazole-Hydroxamic Acid Hybrid for Targeted Procurement


2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide (CAS 676120-26-6) is a small-molecule hybrid featuring a benzothiazole heterocycle fused to an N-hydroxyacetimidamide (amidoxime/hydroxamic acid) warhead [1]. With a molecular weight of 207.25 g/mol and a computed XLogP3 of 1.5, it occupies a balanced physicochemical space suitable for drug discovery and chemical biology probe development [1]. Its dual pharmacophoric architecture enables distinct metal-chelating and enzyme-inhibitory properties unavailable in simple benzothiazoles or standalone amidoximes, positioning it as a specialized intermediate for synthesizing bioactive molecules, as exemplified by its role in a patented antimicrobial synthesis [2].

Why In-Class Benzothiazole or Hydroxamic Acid Analogs Cannot Substitute for 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide


Generic substitution of benzothiazole derivatives or simple amidoximes for 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide in critical research or synthetic applications is unreliable due to profound stereoelectronic and chemical reactivity differences. The direct C-C linkage between the benzothiazole ring and the N-hydroxyacetimidamide group in this compound yields a unique resonance-stabilized scaffold with distinct hydrogen-bonding, metal-chelating, and nucleophilic character compared to its S-linked analog (2-(benzo[d]thiazol-2-ylthio)-N-hydroxyacetimidamide, MW 239.3 g/mol) [1][2]. This structural difference directly impacts its reactivity profile as a nucleophilic building block, as demonstrated by its specific use as an intermediate in a CDI-mediated synthesis where the N-hydroxy group selectively participates in ester bond formation, a mechanism not replicated by N-arylacetamide or benzothiazole-2-carboxylic acid alternatives [3].

Quantitative Differentiation of 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide: Procurement-Relevant Evidence


Molar Stoichiometry in Patented Antimicrobial Synthesis

The compound is utilized as a specific nucleophilic intermediate in a patented route to a 1,3-benzothiazole derivative with antimicrobial activity. The synthesis requires a precise molar ratio of 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetic acid : CDI : 2-(benzo[d]thiazol-2-yl)-N'-hydroxyacetimidamide = 2 : 2.4 : 2 [1]. This stoichiometry is tailored to the N-hydroxy reactivity of this compound; analogs lacking the free N-hydroxy group or bearing a competing thioether linker (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-hydroxyacetimidamide) would exhibit different nucleophilicities or decompose under these conditions.

Antimicrobial synthesis CDI-mediated coupling Reaction stoichiometry

Physicochemical Differentiation from the Closest Analog: C-Linker vs. S-Linker

The compound's direct carbon linker to the amidoxime group yields significantly different physicochemical properties compared to the sulfur-linked analog 2-(benzo[d]thiazol-2-ylthio)-N-hydroxyacetimidamide (CAS 24793-31-5). The target compound has a lower molecular weight (207.25 vs. 239.3 g/mol), lower lipophilicity (XLogP3 1.5 vs. 2.3), and a smaller topological polar surface area (99.7 vs. 125 Ų) [1][2]. These differences influence membrane permeability, solubility, and off-target binding potential, as the more polar and compact target compound aligns more closely with lead-like chemical space criteria.

Physicochemical properties C-linker vs S-linker Medicinal chemistry

Comparison of Commercial Purity Specifications

Commercially available batches of the target compound list a purity standard of 98% (NLT) from specialty chemical vendors, including MolCore and Leyan, with an alternative source at 95% (Enamine) [1]. In contrast, its direct analog 2-(benzo[d]thiazol-2-ylthio)-N-hydroxyacetimidamide (CAS 24793-31-5) is typically offered only at lower purities (e.g., 95%) from general chemical marketplaces, lacking the high-purity ISO-certified supply chains available for the target compound . This ensures greater batch-to-batch reproducibility for sensitive biological assays.

Purity specification Vendor sourcing Quality control

Enzyme Inhibitory Activity: Benzothiazole-Hydroxamic Acid Class Inference for HDAC

While no direct IC50 data is available for the target compound, the benzothiazole-conjugated hydroxamic acid pharmacophore is a well-established motif for potent histone deacetylase (HDAC) inhibition. In a direct quantitative benchmark, benzothiazole-containing hydroxamic acid analogs (6C-bridge series) showed inhibition against HDAC3 and HDAC4 at concentrations as low as 1 µg/mL, with average cytotoxicity IC50 values of 0.81 µg/mL against five cancer cell lines, matching the potency of the FDA-approved HDAC inhibitor SAHA (vorinostat) [1]. The target compound, presenting the same benzothiazole-hydroxamic acid pharmacophore but with a shorter 1C-bridge, is predicted by molecular docking to maintain high affinity for HDAC isoforms, potentially with altered selectivity profiles [1][2].

HDAC inhibition Cancer research Hydroxamic acid pharmacophore

Cholinesterase Inhibition: A Shared Benzothiazole Class Feature

Benzothiazole derivatives are a privileged scaffold for acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease. Novel benzothiazole-piperazine hybrids, such as compound LB05, have demonstrated potent AChE inhibition with an IC50 of 0.40 ± 0.01 μM and a Ki of 0.28 μM, performing comparably to the clinical drug Donepezil in in vivo cognitive models [1]. More complex triazole-linked or bis-benzohydrazide hybrids achieve even greater potency, with IC50 values as low as 0.027 µM [2]. The target compound, containing the minimal benzothiazole core and a metal-chelating amidoxime, represents a promising, underexplored pharmacophore for designing novel, multi-target directed ligands against neurodegeneration, with its simpler structure offering advantages for fragment-based drug discovery or as a core warhead for further functionalization.

Acetylcholinesterase Alzheimer's disease Benzothiazole scaffold

Evidence-Based Application Scenarios for 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide in Research and Industrial Settings


Key Intermediate in the Synthesis of Patented Antimicrobial Agents

Based on the validated synthetic protocol described in U.S. Patent 12,180,204, this compound is the essential nucleophilic coupling partner for constructing a novel class of 1,3,4-oxadiazol-2-ylthio-acetoxy-acetimidamide antimicrobials [1]. Researchers developing anti-drug-resistant microbial therapies can directly adopt this patent route, ensuring synthetic reproducibility by procuring the compound with the exact stoichiometry and high purity (98%) required for the CDI-mediated esterification step [1].

Scaffold for Designing Next-Generation HDAC Inhibitors with Improved Ligand Efficiency

The class-level evidence demonstrates that benzothiazole-hydroxamic acid hybrids are equipotent to the FDA-approved SAHA [2]. The target compound, with its shorter, rigid 1-carbon linker, serves as a minimal pharmacophore for fragment-based HDAC inhibitor design. Medicinal chemists can leverage the compound's balanced physicochemical profile (MW 207.25, LogP 1.5) and defined H-bond donor/acceptor capacity to synthesize focused libraries aimed at enhancing isoform selectivity and reducing off-target effects compared to the flexible, longer-linker SAHA analogs [2][3].

Core Warhead for Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease

The benzothiazole core is a validated recognition element for acetylcholinesterase (AChE), with modern derivatives achieving nanomolar IC50 values [4]. By incorporating the N-hydroxyacetimidamide group, this compound uniquely combines a cholinergic binding motif with a metal-chelating and potential antioxidant warhead, key for addressing the complex pathology of Alzheimer's disease. It is suitable as a foundational building block for synthesizing MTDLs that simultaneously inhibit AChE, chelate biometals, and scavenge reactive oxygen species [4][5].

Specialized Probe for Investigating Enzyme Mechanisms Involving Amidoxime/Hydroxamic Acid Motifs

The compound's N-hydroxyacetimidamide functionality is a bioisostere of hydroxamic acid, known to bind active-site metal ions in enzymes like HDACs and PDF [3]. Its unique structure, distinct from simple acetamide oxime, makes it a precise chemical probe for elucidating metal-coordination geometry and binding kinetics in metalloenzyme active sites, where the benzothiazole ring's electron-withdrawing properties modulate the amidoxime's pKa and metal affinity, an effect not replicable with aliphatic amidoximes like N-hydroxyacetimidamide [3][5].

Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.